Artemether and lumefantrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Artemether mixture with lumefantrine is a combination of artemether and benflumetol; a slower and long-acting antimalarial compound.
科学研究应用
Pharmacokinetics and Therapeutic Efficacy
- Artemether and lumefantrine are components of a widely used antimalarial drug, effective even against multidrug-resistant falciparum malaria. Artemether is rapidly absorbed and transformed into dihydroartemisinin, which, along with lumefantrine, plays a crucial role in the rapid reduction of parasite biomass and symptoms resolution (White, Vugt, & Ezzet, 1999).
- Pharmacokinetic studies have shown that the effectiveness of artemether-lumefantrine is influenced by factors like food intake, which significantly enhances the bioavailability of both artemether and lumefantrine (Ashley et al., 2007).
Safety and Drug Interactions
- Concerns about potential neurotoxicity in humans due to artemether, as observed in animal studies, were investigated but not confirmed in a study evaluating auditory brainstem responses in subjects treated with artemether-lumefantrine (Hutagalung et al., 2006).
- The safety of artemether-lumefantrine in terms of cardiotoxicity was also explored, with no evidence of significant cardiac effects at therapeutic doses found in a prospective electrocardiographic study (van Vugt et al., 1999).
Efficacy in Special Populations
- In pregnant women with uncomplicated Plasmodium falciparum malaria, the population pharmacokinetics of lumefantrine suggested altered pharmacokinetic properties that contribute to higher treatment failure rates, indicating a need for dose optimization in this group (Tarning et al., 2009).
- Another study found that artemether-lumefantrine pharmacokinetics and clinical response are minimally altered in pregnant Ugandan women compared to nonpregnant adults, although a shorter terminal half-life for lumefantrine was observed, which may impact reinfection frequency or posttreatment prophylactic period (Nyunt et al., 2015).
Treatment Adherence and Outcomes
- Assessing the impact of imperfect adherence to artemether-lumefantrine on malaria treatment outcomes, a study using within-host modeling predicted higher rates of treatment failure in the case of suboptimal adherence, especially in children (Challenger et al., 2017).
Drug Monitoring and Quantitative Analysis
- The quantitative determination of artemether and lumefantrine in biological samples is crucial for monitoring drug concentrations, evaluating treatment response, and developing generic drugs. Various analytical methods, including HPLC-MS/MS, have been employed for this purpose (Resende, da Silva, & Fernandes, 2019).
属性
CAS 编号 |
141204-94-6 |
---|---|
产品名称 |
Artemether and lumefantrine |
分子式 |
C46H58Cl3NO6 |
分子量 |
827.3 g/mol |
IUPAC 名称 |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C30H32Cl3NO.C16H26O5/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b25-15-;/t;9-,10-,11+,12+,13+,14-,15?,16-/m.1/s1 |
InChI 键 |
ZVAQGQOEHFIYMQ-UGOKYLLISA-N |
手性 SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
规范 SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
artemether - benflumetol Artemether Benflumetol Artemether Benflumetol Combination Artemether Lumefantrine Artemether Lumefantrine Combination artemether, benflumetol drug combination Artemether, Lumefantrine Drug Combination artemether-benflumetol combination artemether-lumefantrine combination Benflumetol, Artemether CGP 56697 CGP-56697 CGP56697 Co Artemether co-artemether Coartem Lumefantrine, Artemethe |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。